molecular formula C20H15ClN6O B2856531 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206992-96-2

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2856531
CAS No.: 1206992-96-2
M. Wt: 390.83
InChI Key: HTWDERFDNVCLSW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a pyridin-2-ylmethyl carboxamide moiety at position 2. Its structure integrates aromatic and heteroaromatic groups, which are critical for modulating biological activity, solubility, and binding interactions.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-16-8-1-2-9-17(16)27-19(14-6-5-10-22-12-14)18(25-26-27)20(28)24-13-15-7-3-4-11-23-15/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDERFDNVCLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-aminobenzoyl chloride, followed by coupling with N-butylprolinamide under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences: Position 1 Substituent: 2-Methoxyphenyl (electron-donating group) vs. 2-chlorophenyl (electron-withdrawing group) in the target compound. The methoxy group may reduce metabolic stability compared to the chloro substituent . Position 5 Substituent: Pyridin-2-yl vs. pyridin-3-yl. The pyridin-2-yl group’s nitrogen orientation may alter hydrogen-bonding interactions with targets. N-Substituent: 3-(1H-pyrazol-1-yl)propyl vs. pyridin-2-ylmethyl.
Property Target Compound Compound from
Position 1 Substituent 2-Chlorophenyl 2-Methoxyphenyl
Position 5 Substituent Pyridin-3-yl Pyridin-2-yl
N-Substituent Pyridin-2-ylmethyl 3-(1H-Pyrazol-1-yl)propyl
LogP (Predicted) ~3.2 (higher lipophilicity) ~2.8 (moderate lipophilicity)

Implications : The target compound’s chloro group and pyridin-3-yl substituent may confer stronger receptor binding but lower aqueous solubility than the methoxy analog .

1-(2-Chlorophenyl)-N-{[4-(Methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences: N-Substituent: 4-(Methylsulfanyl)phenylmethyl vs. pyridin-2-ylmethyl. Electronic Effects: The methylsulfanyl group is less polar than pyridin-2-ylmethyl, which may reduce intermolecular interactions.
Property Target Compound Compound from
N-Substituent Pyridin-2-ylmethyl 4-(Methylsulfanyl)phenylmethyl
Hydrogen Bond Acceptor 5 (pyridine N, triazole N) 4 (no additional N in substituent)
Metabolic Stability Moderate (pyridine stability) Lower (sulfur oxidation risk)

Implications : The target compound’s pyridin-2-ylmethyl group likely enhances hydrogen-bonding capacity and metabolic stability compared to the sulfur-containing analog .

N-Pyrazole Derivatives (e.g., Fipronil Analogs from )

While structurally distinct (pyrazole vs. triazole core), these compounds share functional similarities:

  • Chlorophenyl Groups : Both classes use chloro-substituted aryl groups for hydrophobic interactions.
  • Biological Targets : Pyrazole derivatives like Fipronil target GABA receptors, whereas triazole-carboxamides may target kinases or proteases .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Chlorine at position 1 improves receptor affinity but may increase cytotoxicity.
    • Pyridin-3-yl at position 5 shows superior binding to certain kinases compared to pyridin-2-yl analogs .
  • Synthetic Challenges :
    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for triazole synthesis, but regioselectivity remains a hurdle.
    • Pyridine-methyl substituents require careful protection-deprotection strategies .

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